2-Methoxy-3-(trifluoromethyl)aniline
Overview
Description
2-Methoxy-3-(trifluoromethyl)aniline is an organic compound belonging to the trifluoromethylbenzene series It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
They can neutralize acids to form salts plus water, which are exothermic reactions .
Biochemical Pathways
It is known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound is known to be lipophilic, which may influence its bioavailability .
Result of Action
It’s worth noting that compounds with a trifluoromethyl group have been known to improve drug potency by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
2-Methoxy-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, the binding of this compound to DNA can result in changes in gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. These molecular interactions are crucial for understanding the biochemical effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation rates and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on the organism. At higher doses, it can cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any adverse effects become apparent. These findings highlight the importance of dosage control in the use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then enter different metabolic pathways, affecting the overall metabolic flux and metabolite levels in the cell. The interaction of this compound with these enzymes is crucial for understanding its metabolic fate and potential effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or the nucleus, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methanol in the presence of a base to introduce the methoxy group . Another method involves the use of methyl propionylchloride and solid alkali in an organic solvent to carry out aminolysis, followed by methylation and catalytic hydrogenation .
Industrial Production Methods
Industrial production of 2-Methoxy-3-(trifluoromethyl)aniline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and hydrogenation, with careful control of reaction parameters to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of a methoxy group.
2-(Trifluoromethyl)aniline: Lacks the methoxy group, making it less polar and potentially less reactive.
4-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
2-Methoxy-3-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The methoxy group increases the compound’s polarity and solubility, while the trifluoromethyl group enhances its stability and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZMKOUJOLVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602600 | |
Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634187-08-9 | |
Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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